4'-Bromo-3,3-dimethylbutyrophenone
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Description
4'-Bromo-3,3-dimethylbutyrophenone is a chemical compound that is related to various research areas, including organic synthesis and chemical biology. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated compounds and their reactivity, which can be informative for understanding the properties and potential applications of this compound.
Synthesis Analysis
The synthesis of related brominated compounds involves the use of bromine or bromine-containing reagents. For instance, 4'-bromophenacyl triflate, a derivative of 4'-bromoacetophenone, is synthesized from 4'-bromo-2-diazoacetophenone and trifluoromethanesulfonic acid in anhydrous sulfur dioxide, yielding a 66% product . This suggests that similar methods could potentially be applied to synthesize this compound by substituting the appropriate precursors.
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex, as seen in the case of the tetrabromidobis(4-chlorophenyl)stannate(IV) anion, where the SnIV atom lies on a center of inversion and exhibits weak hydrogen bonding with a 4-(dimethylamino)pyridinium N atom . This indicates that this compound may also exhibit interesting structural features, such as potential for hydrogen bonding or other intermolecular interactions.
Chemical Reactions Analysis
Brominated compounds are known to participate in various chemical reactions. For example, bromophos, a dimethyl aryl phosphorothionate, undergoes demethylation through mild alkaline hydrolysis or by a glutathione-dependent liver enzyme . Similarly, 4'-bromoacetophenone analogs have been investigated for their ability to generate monophenyl radicals capable of hydrogen atom abstraction, which is a key step in photoinduced DNA cleavage . These studies suggest that this compound could also be involved in radical generation or other types of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can vary widely. For instance, the stability of 4'-bromophenacyl triflate is reported to be 3-6 months under certain conditions , which provides a reference point for the potential stability of this compound. Additionally, the reactivity of these compounds with other chemical species, such as carboxylate salts , or their ability to cleave DNA , can give insights into their chemical behavior and potential applications in analytical chemistry or molecular biology.
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSYXFAVKLWJDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642386 |
Source
|
Record name | 1-(4-Bromophenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898764-38-0 |
Source
|
Record name | 1-(4-Bromophenyl)-3,3-dimethyl-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898764-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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